molecular formula C26H32F2O7 B1215413 Diflorasone diacetate

Diflorasone diacetate

Cat. No.: B1215413
M. Wt: 494.5 g/mol
InChI Key: BOBLHFUVNSFZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diflorasone Diacetate is a synthetic corticosteroid approved for pharmaceutical use as a high-potency (Class I) topical anti-inflammatory and anti-itching agent . It is supplied for research purposes to investigate its mechanisms and efficacy in treating steroid-responsive dermatoses, such as psoriasis and eczematous dermatitis, including atopic dermatitis . The compound exerts its primary effects through agonist activity at the glucocorticoid receptor . The anti-inflammatory mechanism is linked to the induction of phospholipase A2 inhibitory proteins (lipocortins), which subsequently inhibit the release of arachidonic acid from membrane phospholipids . This process suppresses the biosynthesis of key mediators of inflammation, including prostaglandins and leukotrienes . Its therapeutic value in research is also attributed to its vasoconstrictive and antipruritic properties . Clinical studies have demonstrated its efficacy in improving the signs and symptoms of eczematous dermatoses with a once-daily application schedule . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption. Strictly prohibit any language implying personal use. All necessary safety data sheets (SDS) and certificates of analysis (CoA) for the specific product lot are available and should be consulted prior to use.

Properties

IUPAC Name

[2-(17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBLHFUVNSFZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860488
Record name 6,9-Difluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Diflorasone Diacetate

Glucocorticoid Receptor (GR) Binding and Intracellular Translocation

The journey of Diflorasone (B526067) diacetate's action begins in the cytoplasm of target cells, where it binds to the glucocorticoid receptor, initiating a cascade of events that culminates in the nucleus.

Cytoplasmic Binding and Ligand-Receptor Complex Formation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multi-protein complex. nih.govnih.gov This complex includes chaperone proteins such as heat shock protein 90 (Hsp90) and heat shock protein 70 (Hsp70), which maintain the receptor in a conformation that is transcriptionally inactive but has a high affinity for ligand binding. nih.govyoutube.comyoutube.com

Upon entering the cell, Diflorasone diacetate, a synthetic glucocorticoid, binds to the ligand-binding domain of the GR. targetmol.compatsnap.comnih.gov This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. youtube.comyoutube.comwikipedia.org The release of these proteins exposes the nuclear localization signals on the GR, allowing the newly formed ligand-receptor complex to be recognized by the cellular transport machinery. nih.gov

Table 1: Key Proteins in the Inactive Glucocorticoid Receptor Complex

ProteinFunction
Glucocorticoid Receptor (GR)Binds to glucocorticoids like this compound, acting as a ligand-activated transcription factor. nih.gov
Heat Shock Protein 90 (Hsp90)A chaperone protein that maintains the GR in a high-affinity ligand-binding state and prevents its nuclear translocation in the absence of a ligand. youtube.comnih.gov
Heat Shock Protein 70 (Hsp70)Another chaperone protein involved in the proper folding and stabilization of the GR. youtube.comyoutube.comnih.gov
p23A co-chaperone that stabilizes the Hsp90-GR complex. youtube.comnih.gov
Immunophilins (e.g., FKBP51, FKBP52)Proteins that are part of the larger heterocomplex and contribute to its stability and function. nih.gov

Nuclear Translocation and Glucocorticoid Response Element (GRE) Interaction

The activated this compound-GR complex is then actively transported into the nucleus through the nuclear pore complex. patsnap.comnih.govnih.gov This translocation process is a critical step that allows the complex to access the cell's genetic material. youtube.com

Once inside the nucleus, the ligand-receptor complex can influence gene transcription through several mechanisms. The primary pathway involves the direct binding of the GR to specific DNA sequences known as Glucocorticoid Response Elements (GREs). targetmol.compatsnap.comnih.gov GREs are short, palindromic sequences of DNA located in the promoter regions of target genes. targetmol.comnih.govnih.gov The binding of the this compound-GR complex to GREs can either activate or repress the transcription of these genes. targetmol.comnih.gov

Transcriptional and Post-Transcriptional Modulation of Inflammatory Pathways

The interaction of the this compound-GR complex with DNA and other transcription factors leads to a profound shift in the cellular protein synthesis profile, favoring an anti-inflammatory state.

Regulation of Gene Expression by this compound

This compound's regulation of gene expression is a dual process involving both transactivation and transrepression. wikipedia.orgnih.govresearchgate.net

Transactivation: In this process, the this compound-GR complex binds to positive GREs, leading to the increased transcription of genes that encode anti-inflammatory proteins. wikipedia.org This mechanism is responsible for the synthesis of molecules that actively suppress inflammation. nih.gov

Transrepression: Conversely, the activated GR can inhibit the expression of pro-inflammatory genes. targetmol.comnih.gov This often occurs through the GR complex physically interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. wikipedia.org This interference prevents these pro-inflammatory factors from binding to their respective DNA response elements, thereby downregulating the production of inflammatory mediators. wikipedia.org

Upregulation of Anti-inflammatory Proteins (e.g., Lipocortin-1)

A cornerstone of this compound's anti-inflammatory action is the upregulation of Lipocortin-1, also known as Annexin (B1180172) A1. youtube.compatsnap.com The gene for Lipocortin-1 contains GREs in its promoter region, making it a direct target for transactivation by the this compound-GR complex. wikipedia.org

Lipocortin-1 plays a crucial role in inhibiting the inflammatory cascade by suppressing the activity of phospholipase A2. patsnap.comwikipedia.org Phospholipase A2 is a key enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.com Arachidonic acid is the precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com By inducing the production of Lipocortin-1, this compound effectively blocks this pathway at an early stage, leading to a significant reduction in the synthesis of these inflammatory molecules. youtube.compatsnap.com

Downregulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

Through the mechanism of transrepression, this compound effectively suppresses the production of a wide array of pro-inflammatory mediators. targetmol.comnih.gov By interfering with the signaling pathways of transcription factors like NF-κB, the this compound-GR complex inhibits the transcription of genes encoding various cytokines and chemokines. wikipedia.org

This leads to a decreased synthesis and release of key inflammatory signaling molecules, which in turn reduces the recruitment and activation of immune cells such as lymphocytes and macrophages to the site of inflammation. patsnap.com

Table 2: Pro-inflammatory Mediators Downregulated by this compound

MediatorClassRole in Inflammation
Interleukin-1 (IL-1)CytokinePromotes inflammation, fever, and the production of other inflammatory mediators. targetmol.compatsnap.comnih.gov
Interleukin-6 (IL-6)CytokineInvolved in the acute phase response, immune cell differentiation, and chronic inflammation. targetmol.compatsnap.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)CytokineA central regulator of inflammation, apoptosis, and immune cell activation. patsnap.com
ProstaglandinsLipid MediatorCause vasodilation, pain, and fever. patsnap.compatsnap.com
LeukotrienesLipid MediatorPromote bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells. patsnap.compatsnap.com

Inhibition of Phospholipase A2 Activity and Eicosanoid Biosynthesis

A cornerstone of this compound's anti-inflammatory effect is its ability to inhibit the activity of phospholipase A2 (PLA2). patsnap.com This is not a direct enzymatic inhibition but rather an indirect effect mediated through the increased synthesis of a protein called lipocortin-1 (also known as annexin A1). patsnap.com Lipocortin-1 physically interacts with and inhibits PLA2, thereby preventing the release of arachidonic acid from cell membrane phospholipids.

The inhibition of arachidonic acid release is a critical anti-inflammatory step, as arachidonic acid serves as the precursor for a wide range of pro-inflammatory eicosanoids. nih.govnih.gov By blocking this initial step, this compound effectively curtails the production of two major classes of inflammatory mediators:

Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway, prostaglandins are potent vasodilators, induce erythema (redness), and contribute to the sensation of pain. researchgate.net

Leukotrienes: Produced through the lipoxygenase (LOX) pathway, leukotrienes are powerful chemoattractants for inflammatory cells, increase vascular permeability, and contribute to bronchoconstriction. nih.govnih.gov

By downregulating the synthesis of these potent mediators, this compound significantly reduces the cardinal signs of inflammation: swelling, redness, and pain. patsnap.com

Impact on Transcription Factor Activity (e.g., AP-1, NF-κB)

This compound, as a potent glucocorticoid, significantly impacts the activity of key pro-inflammatory transcription factors, notably Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These transcription factors are pivotal in orchestrating the genetic expression of a multitude of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

The suppressive effect of glucocorticoids on NF-κB is well-documented. One of the primary mechanisms involves the upregulation of the inhibitory protein IκBα. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. While direct studies on this compound's effect on IκBα are not extensively detailed in the provided results, this is a recognized mechanism for high-potency corticosteroids.

Similarly, glucocorticoids can interfere with the signaling pathways that lead to the activation of AP-1. This can occur through various mechanisms, including the direct interaction of the glucocorticoid receptor with components of the AP-1 complex, such as c-Jun and c-Fos, thereby inhibiting their transcriptional activity. Research has shown that in inflammatory skin conditions, both NF-κB and AP-1 are activated in keratinocytes and other skin cells. nih.gov The application of corticosteroids aims to counteract this activation.

Modulation of Inflammatory Cell Functions by this compound

The therapeutic efficacy of this compound also relies on its profound ability to modulate the function of various inflammatory cells that are key players in the pathogenesis of dermatological diseases.

Inhibition of Lymphocyte, Macrophage, and Eosinophil Activity

This compound exerts an inhibitory effect on the activity of several key inflammatory cell types. patsnap.com

Macrophages: As key cells of the innate immune system, macrophages contribute to inflammation through phagocytosis and the release of inflammatory mediators. nih.govnih.gov this compound can inhibit these macrophage functions, reducing the secretion of pro-inflammatory cytokines and enzymes that contribute to tissue damage.

Eosinophils: These granulocytes are particularly prominent in allergic inflammatory conditions. They release a variety of potent inflammatory mediators and cytotoxic proteins. Corticosteroids are known to inhibit the survival and activation of eosinophils.

While the general inhibitory effects on these cells are established, specific quantitative data on the degree of inhibition by this compound from the provided search results is limited.

Reduction of Cellular Chemotaxis and Infiltration

A crucial aspect of the inflammatory response is the recruitment of leukocytes from the bloodstream into the affected tissue, a process known as chemotaxis and infiltration. This compound effectively reduces this cellular influx. patsnap.comglobalrx.com By inhibiting the production of chemoattractant molecules such as leukotrienes and various chemokines (e.g., eotaxin for eosinophils), the chemical gradient that directs inflammatory cells to the site of inflammation is diminished. serviciodigestivotomelloso.esnih.govnih.gov This leads to a marked reduction in the number of inflammatory cells within the skin, a key factor in resolving inflammatory dermatoses. Studies on other corticosteroids have demonstrated a significant reduction in T-cell infiltration in inflamed skin following treatment. nih.gov

Vasoconstrictive Mechanisms Investigated in Research Models

A hallmark characteristic of topical corticosteroids, directly related to their anti-inflammatory activity, is their ability to cause vasoconstriction in the small blood vessels of the skin.

Exploration of Cutaneous Microcirculation Effects

The vasoconstrictive properties of this compound have been well-established in research models and are a key indicator of its potency. nih.govresearchgate.net This effect is visibly manifested as skin blanching or whitening at the site of application. The constriction of cutaneous microvasculature reduces blood flow to the inflamed area, which in turn decreases erythema (redness) and edema (swelling). patsnap.com

The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching. Studies have shown that this compound is a high-potency corticosteroid. msdmanuals.com In a comparative study, this compound was found to be more potent than several other high-potency reference corticosteroids. nih.govresearchgate.net

CompoundRelative Vasoconstrictor Potency
This compound More Potent
Fluocinonide (B1672898)Reference
Betamethasone (B1666872) 17-valerateReference
Fluocinolone (B42009) acetonideReference

This table is based on findings from vasoconstrictor assays in healthy volunteers, indicating that this compound generally exhibited greater potency than the reference standards. nih.govresearchgate.net

Modern techniques such as laser Doppler flowmetry can be used to non-invasively measure changes in cutaneous blood flow, providing a more quantitative assessment of the vasoconstrictive effects of topical agents. nih.govnih.govfrontiersin.orgresearchgate.net This method allows for real-time evaluation of the impact on skin microcirculation.

Non-Genomic Mechanisms of Corticosteroid Action Relevant to this compound

This compound, a high-potency topical corticosteroid, is primarily recognized for its genomic mechanism of action, which involves binding to intracellular glucocorticoid receptors and subsequently modulating gene transcription. This process, however, does not account for the rapid onset of some of its therapeutic effects. A growing body of evidence supports the existence of non-genomic pathways through which corticosteroids can exert their effects within seconds to minutes. These mechanisms are initiated at the cell membrane and involve a cascade of signaling events that are independent of gene transcription and protein synthesis.

Membrane Interactions and Physicochemical Alterations

The initial step in the non-genomic action of corticosteroids like this compound involves their interaction with the cell membrane. Due to their lipophilic nature, these steroid molecules can intercalate into the lipid bilayer of the cell membrane. This insertion can lead to alterations in the physicochemical properties of the membrane, such as fluidity, permeability, and the function of membrane-associated proteins.

While direct studies on the specific effects of this compound on membrane fluidity are not extensively documented, research on other glucocorticoids has shown that they can decrease the fluidity of cell membranes. This change in membrane dynamics can, in turn, influence the activity of embedded enzymes and receptors, contributing to the rapid anti-inflammatory effects.

One of the noted non-genomic actions of this compound is the stabilization of lysosomal membranes. patsnap.com By reinforcing these membranes, it reduces the release of pro-inflammatory enzymes and mediators from lysosomes, thereby preventing further tissue damage and inflammation. patsnap.com This stabilizing effect is a direct physicochemical interaction with the lysosomal membrane.

The vasoconstrictive property of this compound is a well-established rapid response and is a key component of its anti-inflammatory action. patsnap.comdrugbank.com This effect, which reduces blood flow to the affected area, thereby decreasing erythema and edema, is believed to be mediated through non-genomic pathways at the level of the vascular smooth muscle cell membranes in the skin. patsnap.com

Table 1: Summary of Membrane Interactions and Physicochemical Alterations by Corticosteroids

Interaction/AlterationConsequenceRelevance to this compound
Intercalation into lipid bilayerAltered membrane fluidity and permeabilityInferred based on the lipophilic nature of corticosteroids.
Stabilization of lysosomal membranesDecreased release of inflammatory enzymesA documented mechanism of action for this compound. patsnap.com
VasoconstrictionReduced blood flow, erythema, and edemaA key and rapid therapeutic effect of this compound. patsnap.comdrugbank.comnih.gov

Rapid Cellular Responses Beyond Genomic Modulation

Beyond direct membrane alterations, this compound can trigger rapid intracellular signaling cascades that are independent of the classical genomic pathway. These responses are often mediated by putative membrane-bound glucocorticoid receptors or through the activation of second messenger systems.

Recent research has shed light on a specific rapid cellular response to diflorasone. A study investigating the immunosuppressive mechanisms of glucocorticoids in human primary T cells demonstrated that diflorasone, along with other glucocorticoids, rapidly suppresses the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This inhibition occurs within hours of stimulation and is a significant non-genomic effect that contributes to its therapeutic efficacy in inflammatory conditions.

The following table summarizes the key findings of this study:

Table 2: Effect of Diflorasone on T-Cell Signaling Pathways

Signaling PathwayEffect of DiflorasoneOnset of ActionImplication
Early T-Cell Receptor (TCR) signalingNo significant effectImmediateThe initial stages of T-cell activation are not the primary target.
Janus kinase (JAK)/STAT pathwayStrong and rapid suppressionWithin 4-6 hoursA key non-genomic mechanism for the immunosuppressive effects of diflorasone.

While direct evidence linking this compound to the modulation of other rapid signaling pathways such as the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase C (PKC) pathways is not yet firmly established, these are recognized as common non-genomic pathways for corticosteroids. It is plausible that as a potent corticosteroid, this compound may also engage these pathways to exert some of its rapid anti-inflammatory and immunomodulatory effects.

Preclinical Research Models and Investigations of Biological Effects

In Vitro Studies on Cellular Responses to Diflorasone (B526067) Diacetate

In vitro models are fundamental in elucidating the cellular mechanisms through which pharmaceutical compounds exert their effects. For Diflorasone Diacetate, studies using human cell cultures have been instrumental in understanding its anti-inflammatory and anti-proliferative properties at a cellular level.

Keratinocyte hyperproliferation is a hallmark of certain inflammatory skin conditions, such as psoriasis. mdpi.com Laboratory studies have demonstrated that this compound directly inhibits the proliferation of human keratinocytes in vitro. caymanchem.comglpbio.combiomol.com This anti-proliferative effect is a key component of its mechanism of action in hyperproliferative skin disorders. nih.gov The use of human keratinocyte cell lines, such as HaCaT, is a widely accepted method for assessing the efficacy of compounds intended to treat conditions characterized by epidermal hyperproliferation. wipo.int

This compound's anti-inflammatory activity is significantly mediated by its ability to modulate the production of cytokines and chemokines, which are signaling proteins that orchestrate inflammatory responses. patsnap.com

Studies using primary human T cells stimulated to mimic an immune response showed that this compound strongly inhibits the release of Interleukin-2 (IL-2) and other cytokines. nih.gov The compound's mechanism involves suppressing the expression of pro-inflammatory cytokines, including IL-1, IL-2, and IL-6. patsnap.com

Furthermore, investigations into chemokine production have revealed specific effects of this compound. Chemokines such as RANTES (CCL5) and TARC (CCL17) are crucial for attracting T cells to sites of inflammation in allergic skin diseases. nih.gov In laboratory models of allergic contact dermatitis, this compound was shown to reduce the production of both RANTES and TARC. nih.govscispace.com Specifically, in a model using dinitrochlorobenzene (DNCB), this compound pretreatment diminished the increase in RANTES and reduced TARC levels. nih.gov

Table 1: Effect of this compound on Cytokine and Chemokine Production
Model SystemTarget AnalyteObserved EffectReference
Primary Human T-CellsInterleukin-2 (IL-2)Strongly inhibited release nih.gov
Mouse Model of Allergic Contact Dermatitis (DNCB-induced)RANTES (CCL5)Diminished increase nih.gov
Mouse Model of Allergic Contact Dermatitis (DNCB-induced)TARC (CCL17)Reduced nih.gov
Mouse Model of Allergic Contact Dermatitis (TDI-induced)RANTES (CCL5)Diminished increase nih.gov

Animal Model Investigations of this compound Biological Activity

Animal models are essential for evaluating the biological activity of a compound in a complex, living system, providing insights that bridge the gap between cell culture studies and clinical application.

This compound has been extensively evaluated in established animal models of inflammatory skin diseases.

Psoriasis: The imiquimod-induced psoriasis mouse model, which mimics key features of human psoriasis including epidermal thickening and inflammation, has been used to demonstrate the compound's efficacy. nih.govresearchgate.net In this model, topical application of this compound reduces the signs of inflammation. caymanchem.combiomol.comnih.gov Another advanced model involves transplanting human psoriatic skin onto severe combined immunodeficiency (SCID) mice, allowing for direct testing on diseased human tissue in a living system. nih.gov

Allergic Contact Dermatitis (ACD): The anti-inflammatory effects of this compound have been confirmed in mouse models of ACD induced by haptens like dinitrochlorobenzene (DNCB) and toluene-2,4-diisocyanate (TDI). biomol.comnih.gov In these models, the compound effectively reduces the inflammatory reaction and associated swelling. caymanchem.comnih.govnih.gov

A primary outcome measured in animal models of inflammatory skin disease is the change in skin morphology.

Epidermal Thickness: A key feature of psoriasis is acanthosis, or the thickening of the epidermis. researchgate.net In the imiquimod-induced psoriasis mouse model, this compound has been shown to significantly reduce epidermal thickening and hyperproliferation. caymanchem.combiomol.comnih.gov Studies have quantified this effect, showing a marked decrease in epidermal thickness compared to untreated controls. nih.govresearchgate.net For instance, in one study, imiquimod (B1671794) treatment increased epidermal thickness to approximately 85 µm, which was significantly reduced by treatment with a potent corticosteroid. researchgate.net

Table 2: Representative Effect of Corticosteroids on Epidermal Thickness in an Imiquimod (IMQ) Psoriasis Mouse Model
Treatment GroupRepresentative Epidermal Thickness (µm)OutcomeReference
Control (Vaseline)20.04 ± 3.68Baseline thickness researchgate.net
IMQ-Treated85.62 ± 17.55Significant epidermal thickening (hyperproliferation) researchgate.net
IMQ + this compoundNot specified, but significantly reducedReduced imiquimod-induced epidermal hyperproliferation nih.gov

The vasoconstrictor assay is a standard human bioassay used to determine the potency of topical corticosteroids. nih.gov The principle is that the anti-inflammatory power of a corticosteroid often correlates with its ability to constrict the small blood vessels in the skin, which can be visualized as skin blanching or pallor. patsnap.comnih.gov

This compound has been evaluated using this model in healthy human volunteers. nih.govresearchgate.net In these assays, it was found to be a highly potent corticosteroid, generally demonstrating greater vasoconstrictor activity than other high-potency reference standards such as fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide when applied in an alcohol-based solution. nih.govresearchgate.net These results are used to classify the potency of topical steroids and predict their potential therapeutic efficacy. nih.gov

Toxicological Research in Preclinical Models

The mutagenic potential of this compound has been evaluated in animal systems. In a micronucleus test conducted in rats, this compound was found to be non-mutagenic at intraperitoneal doses up to 2400 mg/kg. pfizer.com This test assesses for chromosomal damage. Other studies have also reported that this compound was not mutagenic in a rat micronucleus test at dosages of 2400 mg/kg. fda.govtaro.comnih.govdrugs.com For context, studies to determine the mutagenicity of other corticosteroids like prednisolone (B192156) and hydrocortisone (B1673445) have also yielded negative results. nih.govnih.govrxlist.com Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed. fda.govnih.govdrugs.comwikipedia.org

Table 2: Mutagenicity Study of this compound

Test System Animal Model Dosage Result Citation
Micronucleus TestRatUp to 2400 mg/kg (intraperitoneal)Non-mutagenic pfizer.com
Micronucleus TestRat2400 mg/kgNon-mutagenic fda.gov, taro.com, nih.gov, drugs.com

Corticosteroids as a class have been shown to be teratogenic in laboratory animals when administered systemically at relatively low doses, and some have also demonstrated teratogenic effects after dermal application. nih.govpfizer.comfda.govtaro.comnih.govdrugs.com

This compound has been shown to be teratogenic in rats. fda.govtaro.comnih.gov Specifically, it caused cleft palate when applied topically at a dose of approximately 0.001 mg/kg/day to the shaven thorax of pregnant rats. fda.govtaro.comnih.govdrugs.com In rabbits, topical application of this compound at doses as low as 20 mg/kg/day also resulted in cleft palate. nih.govdrugs.com Additionally, in rabbits, a topical dose of 0.016 mg/kg/day led to depressed fetal weight, external anomalies, cleft palate, and visceral defects. nih.gov

When pregnant rats were treated topically with a higher dose of approximately 0.5 mg/kg/day, an increase in uterine deaths was observed compared to control animals. nih.govdrugs.com Subcutaneous administration in rats also produced maternal and fetal effects, including effects on extra-embryonic structures, fetotoxicity, and impacts on parturition and newborn viability at varying doses. amazonaws.com

Regarding fertility, studies in rats following topical administration of this compound at doses up to 0.5 mg/kg revealed no effects on fertility. fda.govtaro.comnih.govdrugs.com

Table 3: Teratogenicity and Reproductive Effects of this compound in Animal Models

Animal Model Route of Administration Dose Observed Effects Citation
RatTopical~0.001 mg/kg/dayCleft palate fda.gov, taro.com, nih.gov, drugs.com
RatTopical~0.5 mg/kg/dayIncreased uterine deaths nih.gov, drugs.com
RatSubcutaneous495 µg/kg (gestation days 7-17)Effects on extra-embryonic structures amazonaws.com
RatSubcutaneous4950 µg/kg (gestation days 7-17)Fetotoxicity amazonaws.com
RatSubcutaneous225 µg/kg (gestation days 17-21)Effects on parturition amazonaws.com
RatSubcutaneous4500 µg/kg (gestation days 17-21)Effects on newborn viability index amazonaws.com
RabbitTopical20 mg/kg/dayCleft palate, depressed fetal weight, smaller litter sizes nih.gov, drugs.com
RabbitTopical0.016 mg/kg/dayDepressed fetal growth, external anomalies, cleft palate, visceral defects nih.gov
RatTopicalUp to 0.5 mg/kgNo effects on fertility fda.gov, taro.com, nih.gov, drugs.com

While specific developmental toxicity studies of this compound using zebrafish embryo models are not extensively detailed in the provided search results, the zebrafish model is increasingly used for developmental toxicity screening. mdpi.com Some studies have noted that certain corticosteroids, including this compound, did not cause mortality in zebrafish embryos up to their water solubility limits. researchgate.net The zebrafish embryo model is considered a valuable tool for bridging in-vitro and in-vivo developmental toxicity studies, although the metabolism of compounds in this model can differ from mammals and is an area of ongoing research. mdpi.com

Pharmacokinetic Research in Non-Human Systems

The extent of percutaneous absorption of topical corticosteroids is influenced by multiple factors, including the vehicle and the integrity of the epidermal barrier. fda.govnih.govdrugs.comrxlist.com Inflammation and other skin disease processes can increase this absorption. fda.govnih.govdrugs.comrxlist.com

Studies on the percutaneous absorption of tritium-labeled this compound have been conducted in rats and monkeys. nih.gov Research using hairless mouse skin has provided detailed insights into the flux of this compound. researchgate.netnih.gov These studies have shown that the vehicle composition significantly affects penetration. For instance, the concentration of solvents like polyoxypropylene 15 stearyl ether and propylene (B89431) glycol can alter the percutaneous flux of this compound. researchgate.netnih.gov An excess of solvent in a vehicle was found to decrease the percutaneous flux. nih.gov Interestingly, formulations containing 0.05% and 0.1% this compound showed similar penetration rates when the solvent concentration was optimized for each strength. nih.gov

Once absorbed, topical corticosteroids are handled by pharmacokinetic pathways similar to systemically administered corticosteroids, including binding to plasma proteins, metabolism primarily in the liver, and excretion by the kidneys. rxlist.com

Table 4: Factors Influencing Percutaneous Absorption of this compound in Animal Models

Factor Animal Model Observation Citation
Vehicle CompositionHairless MouseConcentrations of polyoxypropylene 15 stearyl ether and propylene glycol alter the percutaneous flux. researchgate.net, nih.gov
Solvent ConcentrationHairless MouseExcess solvent in the vehicle decreased the percutaneous flux. nih.gov
Skin ConditionGeneral (Animal Models)Inflammation and/or other disease processes in the skin may increase percutaneous absorption. fda.gov, nih.gov, drugs.com, rxlist.com

Metabolic Fate and Excretion Studies in Research Animals

Once absorbed systemically, this compound is processed through pharmacokinetic pathways that are analogous to other systemically administered corticosteroids. rxlist.comnih.govfda.gov Preclinical research indicates that the primary site of metabolism for the compound is the liver. rxlist.comnih.govdrugbank.com

Following hepatic metabolism, the resulting metabolites are eliminated from the body through two primary routes. The main pathway for excretion is via the kidneys, with metabolites being expelled in the urine. rxlist.comnih.govdrugbank.com A secondary route involves excretion into the bile, which is then eliminated through the feces. rxlist.comnih.govfda.govpfizer.com

A key study in the investigation of this compound's metabolic fate involved the use of tritium-labeled this compound in animal models, specifically rats and monkeys (Macaca fascicularis). nih.gov This research was designed to track the percutaneous absorption and subsequent excretion of the substance, providing direct evidence of its disposition in these species. nih.gov

While it is established that the liver is the main metabolic site and that excretion occurs via renal and biliary pathways, the specific metabolic breakdown products of this compound in these animal models are not extensively detailed in the available literature. Long-term animal studies to evaluate certain toxicological endpoints have not been performed. nih.govpfizer.com

Investigation of Distribution within Biological Tissues (e.g., Skin Layers)

The distribution of this compound following topical application has been a subject of preclinical investigation, focusing primarily on its penetration through the skin layers. As a topical agent, its therapeutic effect is dependent on reaching the intended target sites within the skin.

Topically applied this compound is capable of being absorbed from normal, intact skin. drugbank.comdrugs.com The compound penetrates the outer layers of the skin, the epidermis and dermis, to exert its biological effects. drugs.com The extent of this percutaneous absorption is not uniform and is influenced by several factors, including the integrity of the epidermal barrier. drugbank.com Research shows that inflammation and other skin disease processes can increase the rate of percutaneous absorption. fda.govdrugbank.com

Animal studies have confirmed that topical application can lead to systemic absorption and distribution. Teratogenic effects, such as cleft palate, were observed in rats and rabbits when the compound was applied dermally, indicating that the substance and/or its metabolites can cross the placental barrier and distribute to fetal tissues. nih.gov

In vitro studies using hairless mouse skin have provided quantitative data on the flux of this compound through the skin and how vehicle composition affects this penetration. These experiments are crucial for optimizing formulations to ensure the drug reaches the deeper skin layers where it is active. researchgate.net The data below illustrates how altering the concentration of solvents within the vehicle can impact the rate of skin penetration.

Table 1: Effect of Vehicle Composition on the Percutaneous Flux of this compound Through Hairless Mouse Skin

FormulationVehicle CompositionSteady-State Flux of this compound (μg/cm²/hr)
AOptimized Solvent ConcentrationSimilar penetration rates to Formulation B
BOptimized Solvent ConcentrationSimilar penetration rates to Formulation A
CExcess Solvent in VehicleDecreased percutaneous flux

This table is based on findings from a study evaluating the transport kinetics of this compound through excised hairless mouse skin. The study demonstrated that optimizing the solvent concentration in the vehicle is critical for penetration and that excess solvent can decrease the flux of the drug through the skin. researchgate.net

Advanced Analytical Methodologies in Diflorasone Diacetate Research

Chromatographic Techniques for Research Applications

Chromatography is a cornerstone of pharmaceutical analysis, and its application to Diflorasone (B526067) Diacetate research is multifaceted. Different chromatographic techniques are utilized to address specific analytical challenges, from routine quantitative analysis to the investigation of complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative determination of Diflorasone Diacetate in both bulk drug substance and finished pharmaceutical products like creams and ointments. nih.govnih.gov The specificity, accuracy, and precision of HPLC make it the most commonly prescribed assay method for many topical steroid preparations. nih.gov

Research has led to the development of robust HPLC methods capable of separating this compound from structurally related compounds and formulation excipients. nih.gov For instance, one validated method utilizes a 3-micron silica (B1680970) gel column with a mobile phase consisting of water-saturated butyl chloride, water-saturated methylene (B1212753) chloride, tetrahydrofuran, and acetic acid (350:125:10:15), with isoflupredone (B118300) acetate (B1210297) as an internal standard. nih.gov This method demonstrated high accuracy and precision, with a relative standard deviation (RSD) of approximately 1.0% for the bulk drug, 1.3% for ointment formulations, and 1.8% for cream formulations. nih.gov

Other HPLC methods have been developed for various applications, including in vitro release testing of ointments. juniperpublishers.comjuniperpublishers.com One such method employs a C18 column with a mobile phase of acetonitrile (B52724) and water (50:50, v/v) and UV detection at 254 nm. juniperpublishers.comjuniperpublishers.com The Japanese Pharmacopoeia 17th edition outlines an HPLC method using a C18 column with a mobile phase of acetonitrile, tetrahydrofuran, and a potassium phosphate (B84403) buffer, demonstrating a resolution of 22.9 between this compound and p-Hydroxybenzoic acid methyl ester. glsciences.com The versatility of HPLC allows for its adaptation to different analytical needs, from quality control assays to specialized research studies. acs.org

Interactive Table of HPLC Methods for this compound Analysis
ParameterMethod 1 nih.govMethod 2 juniperpublishers.comjuniperpublishers.comMethod 3 glsciences.com
Stationary Phase 3-micron silica gelC18InertSustain C18 (5 μm, 150 x 6.0 mm I.D.)
Mobile Phase Water-saturated butyl chloride:water-saturated methylene chloride:tetrahydrofuran:acetic acid (350:125:10:15)Acetonitrile:water (50:50, v/v)A) CH3CN, B) THF, C) Buffer* (A/B/C = 40/10/55, v/v/v)
Detection Not SpecifiedUV 254 nmUV 254 nm
Internal Standard Isoflupredone acetateNot Specifiedp-Hydroxybenzoic acid methyl ester
Application Quantitative analysis in creams, ointments, and bulk drugIn vitro release testing from ointmentsQuantitative analysis according to Japanese Pharmacopoeia

*Buffer: 6.8 g of monobasic potassium phosphate in 1000 mL of water, adjusted to pH 4.0 with diluted phosphoric acid. glsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation and chemical analysis of thermally stable and volatile compounds. semanticscholar.orgijpsonline.com While direct analysis of corticosteroids like this compound by GC-MS can be challenging due to their high boiling points, derivatization procedures can be employed to enhance their volatility and chromatographic performance. mdpi.com

GC-MS provides detailed structural information through the fragmentation patterns generated by electron ionization (EI), which can be used to identify unknown impurities or degradation products. mdpi.comugent.be Although many modern methods rely on liquid chromatography, GC-MS remains a valuable tool, particularly for impurity profiling and the structural characterization of related substances. ijpsonline.commdpi.com The technique offers high separation power and sensitivity, making it suitable for analyzing samples with low analyte concentrations. ugent.be However, the necessity for derivatization, which alters the molecule's structure and molecular mass, is a key consideration when using GC-MS for corticosteroid analysis. ugent.be

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an indispensable tool for analyzing this compound in complex matrices such as biological fluids or for identifying trace-level impurities. semanticscholar.orgugent.benih.gov This hyphenated technique is particularly useful for impurity profiling and the structural determination of unknown compounds. semanticscholar.org

LC-MS/MS methods have been developed for the screening and identification of numerous corticosteroids, including this compound, in various samples. oup.comresearchgate.net The technique's ability to provide molecular weight and structural information with high specificity makes it superior for confirming the presence of compounds in complex mixtures. ugent.be For instance, LC-MS/MS has been used to identify corticosteroids in illicit cosmetic products and for doping control analysis. nih.govoup.com The development of methods using electrospray ionization (ESI) has further enhanced the applicability of LC-MS for a wide range of corticosteroid analyses. oup.com

In Silico Chromatography for Computational Modeling of Molecular Interactions

In silico chromatography and molecular docking studies provide a computational approach to understanding the interactions of this compound at a molecular level. nih.gov These methods are used to model the binding of ligands to their receptors and can help in rational drug design and in understanding structure-activity relationships. nih.govinnovareacademics.in

Molecular docking studies have been performed to investigate the interaction of glucocorticoids, including this compound, with the glucocorticoid receptor (GR). nih.gov Such studies have revealed that the type and size of the substitution at the C17 position of the steroid backbone are critical for conferring a stable conformation to the GR upon ligand binding, which influences its biological activity. nih.gov For example, this compound was docked into the human GR-ligand binding domain (LBD) to explore its potential inhibitory properties. nih.gov These computational models are valuable for predicting the behavior of molecules and for guiding further experimental research. acs.orgcore.ac.uk

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the definitive structural confirmation and characterization of this compound. These methods provide detailed information about the molecular structure, which is crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Analysis and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural analysis of this compound. researchgate.net ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a comprehensive picture of the molecule's structure. researchgate.net NMR data can confirm the identity of the compound by comparing the observed chemical shifts and coupling constants with those of a reference standard. lgcstandards.com

¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule, respectively. rsc.orgrsc.org Solid-state ¹³C NMR can be a complementary tool to X-ray diffraction in crystallographic studies. researchgate.net The presence of two fluorine atoms in the this compound structure makes ¹⁹F NMR a particularly useful and sensitive tool for its identification and quantification. researchgate.netdiva-portal.org The joint application of NMR with other techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) has been successfully used to study the different polymorphic and solvated forms of this compound. researchgate.net

Interactive Table of Spectroscopic Data for this compound
TechniqueObservationReference
¹H NMR Conforms to structure researchgate.netlgcstandards.com
¹³C NMR Conforms to structure; used in solid-state analysis researchgate.net
¹⁹F NMR Conforms to structure; useful for identification due to fluorine atoms researchgate.netlgcstandards.comdiva-portal.org
Mass Spectrometry (MS) Conforms to structure, Molecular Weight: 494.5 g/mol lgcstandards.comnih.gov

Mass Spectrometry (MS and Q-TOF MS) for Molecular Weight and Fragment Pattern Analysis

Mass spectrometry (MS) is a fundamental tool for the structural analysis of pharmaceutical compounds, providing precise data on molecular weight and composition. ijpsonline.com For this compound, its molecular weight is confirmed as approximately 494.5 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) MS, are particularly valuable. americanpharmaceuticalreview.com Q-TOF MS analysis provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. americanpharmaceuticalreview.com

In pharmaceutical research, LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is widely used for the quantitative analysis and structural elucidation of unknown impurities. ijpsonline.com This hyphenated technique is essential for impurity profiling. ijpsonline.comijpsjournal.com The process involves separating the main compound from any impurities via LC, followed by MS analysis. In the mass spectrometer, the parent ion of an unknown compound can be selected and fragmented to produce a characteristic pattern (MS/MS spectrum). By analyzing these fragmentation patterns and comparing them to the parent drug, the structure of even low-level impurities and degradation products can be elucidated. americanpharmaceuticalreview.com For instance, a workflow using a Q-TOF mass spectrometer can be employed to identify unknown constituents in topical preparations containing this compound by assigning chemical formulas based on accurate mass and MS/MS fragmentation data. lcms.cz

ParameterValueSource
Chemical FormulaC₂₆H₃₂F₂O₇ scbt.com
Molecular Weight~494.5 g/mol nih.govscbt.com
Exact Mass494.21 medkoo.com

This interactive table provides key molecular data for this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational and Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which is measured as its collision-cross section (CCS). acs.orgresearchgate.net This technique is orthogonal to chromatography and mass spectrometry, making it exceptionally powerful for differentiating between isomers—molecules that have the same mass but different structural arrangements. acs.orgfda.gov

Research has demonstrated the utility of IM-MS in distinguishing between corticosteroid isomers. acs.org For example, this compound and Fluocinonide (B1672898) are isomers, both possessing the same molecular mass. However, using traveling wave IM-MS, they can be clearly separated based on their distinct CCS values. This capability is critical in pharmaceutical analysis where isomeric impurities might otherwise go undetected by standard LC-MS methods. acs.org The ability of IM-MS to resolve compounds based on their three-dimensional structure provides crucial information for ensuring the purity and specificity of the drug substance. chemrxiv.orgmdpi.com

CompoundMolecular MassCollision-Cross Section (CCS) in N₂
This compoundIdentical209.5 Ų
FluocinonideIdentical229.9 Ų
Data from a study demonstrating the separation of same-mass isomers using Ion Mobility-Mass Spectrometry. acs.org

UV-Visible Spectroscopy for Purity and Impurity Detection

UV-Visible Spectroscopy is a robust and straightforward method used extensively in pharmaceutical quality control to determine the purity of drug substances and to detect impurities. semanticscholar.org This technique is cost-effective, requires minimal sample preparation, and provides high precision and accuracy. semanticscholar.org It is often coupled with High-Performance Liquid Chromatography (HPLC) as a detector. ijpsonline.com

In the context of this compound analysis, an HPLC system equipped with a UV detector is a standard configuration for assays and purity tests. drugfuture.comscirp.org The United States Pharmacopeia (USP) specifies using a UV detector at a wavelength of 254 nm for the chromatographic assay of this compound. drugfuture.com When analyzing related corticosteroids, impurities often exhibit a UV absorbance maximum near that of the parent compound, allowing for their detection and quantification as they elute from the chromatography column. scirp.org This makes the HPLC-UV combination a powerful tool for routine quality control, ensuring that the levels of any impurities remain within acceptable limits. drugfuture.com

Fourier-Transform Infrared (FT-IR) Spectroscopy with Chemometric Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule, yielding a unique "fingerprint" spectrum. ijpsonline.com The USP monograph for this compound lists infrared absorption as a key identification test. drugfuture.com

When combined with chemometrics—the use of mathematical and statistical methods to analyze chemical data—FT-IR spectroscopy becomes a powerful tool for advanced quality control and impurity profiling. ijpsonline.comsemanticscholar.org This combination can analyze complex spectral data to identify and quantify substances in a mixture without the need for chromatographic separation. ijpsonline.com Methods like Principal Component Analysis (PCA) can be applied to FT-IR data to differentiate between samples, while regression models such as Partial Least Squares (PLS) can predict the content of specific impurities. ijpsonline.comjapsonline.com This approach simplifies and enhances the quality control process during manufacturing, offering a fast and less expensive alternative to traditional chromatographic methods for monitoring the purity of drug substances like this compound. ijpsonline.comijpsjournal.com

Thermal Analysis and X-ray Diffraction Studies

Differential Scanning Calorimetry (DSC) for Thermal Behavior Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is essential for characterizing the thermal behavior of pharmaceuticals, including melting points, phase transitions, and the study of polymorphism. researchgate.netiscientific.org

Research on this compound has utilized DSC to investigate its polymorphic and solvated forms. researchgate.net These studies have revealed complex thermal behavior. For example, a monohydrated form (DDW) of this compound, when heated above 90°C, transforms into a mixture of two different anhydrous polymorphs (DD1 and DD2). If this mixture, or the pure DD1 form, is heated further to approximately 230°C—just below its melting point—it generates a third, elusive anhydrous polymorph (DD3). researchgate.net This detailed understanding of the thermal transitions is critical for controlling the manufacturing process and ensuring the stability of the final drug product.

FormDescriptionFormation Condition
DDW Monohydrated PhaseCrystallized form
DD1 Anhydrous PolymorphFrom heating DDW >90°C
DD2 Anhydrous PolymorphFrom heating DDW >90°C
DD3 Anhydrous PolymorphFrom heating DD1 or DD1/DD2 mixture to ~230°C
This table summarizes the different polymorphic forms of this compound identified through thermal and diffraction studies. researchgate.net

X-ray Diffraction (Single Crystal and Powder) for Crystal Structure Characterization

X-ray Diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. mdpi.com Single Crystal X-ray Diffraction (SCXRD) provides precise atomic coordinates, while Powder X-ray Diffraction (PXRD) is used to identify crystalline phases, assess purity, and characterize polymorphism in bulk drug substances. mdpi.com

For this compound, PXRD has been instrumental in unveiling its complex polymorphic landscape. researchgate.net Researchers have used ab initio XRPD methods—where crystal structures are determined directly from powder data—to perform complete structural analyses of its various polymorphs (DDW, DD1, DD2, and DD3). researchgate.net These studies showed that the monohydrate (DDW) and one of the anhydrous forms (DD1) are nearly isomorphous, while the other polymorphs possess distinctly different unit cells. The joint application of XRD and DSC provides a comprehensive characterization of the solid-state properties of this compound, which is vital for pharmaceutical development and regulatory compliance. researchgate.net

Polymorphism and Solvate Research

The study of polymorphism and solvates is critical in pharmaceutical development, as different crystalline forms of a drug can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. In the context of this compound, research has identified several crystalline and solvated forms.

This compound can exist in an anhydrous form, designated DD1, which is the form recognized by the US pharmacopoeia. researchgate.net It also forms a monohydrated phase, known as DDW. researchgate.net The interconversion of these forms is influenced by thermal conditions. Heating the monohydrated DDW form above 90°C results in a mixture of the anhydrous DD1 form and a new anhydrous polymorph, DD2. researchgate.net Further heating of this mixture, or of the pure DD1 form, to approximately 230°C, just below its melting point, can generate a third, more elusive anhydrous polymorph, DD3. researchgate.net

The characterization and differentiation of these polymorphs and solvates rely on a combination of advanced analytical techniques. researchgate.net The joint application of Nuclear Magnetic Resonance (NMR), X-ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC) has been described as effective for the study of polymorphs and solvates of steroids like this compound. researchgate.net XRPD is particularly useful for identifying the unique crystal lattice structures of each form, while DSC can assess their thermal behaviors and transitions. researchgate.net

Form NameTypeFormation Conditions
DD1 Anhydrous PolymorphThe pharmacopoeial form. Also obtained from heating DDW above 90°C. researchgate.net
DDW MonohydrateBase solvated form. researchgate.net
DD2 Anhydrous PolymorphObtained alongside DD1 when the DDW form is heated above 90°C. researchgate.net
DD3 Anhydrous PolymorphGenerated by heating DD1 or the DD1/DD2 mixture to around 230°C. researchgate.net

Method Validation and Quantification Strategies in Research

Reliable quantitative analysis is fundamental to pharmaceutical research and quality control. For this compound, robust analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), have been developed and validated to ensure the accuracy and consistency of measurement in various formulations.

Method validation for this compound assays is performed in accordance with established guidelines to ensure the method is fit for its intended purpose. juniperpublishers.comjuniperpublishers.comnih.gov Key parameters evaluated include specificity, linearity, precision, accuracy, and robustness. juniperpublishers.comjuniperpublishers.com

Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov HPLC methods developed for this compound have demonstrated the ability to resolve it from structurally related compounds. nih.gov

Linearity : This parameter establishes that the response of the method is proportional to the concentration of the analyte within a given range. For an in vitro release test method for a 0.05% this compound ointment, linearity was proven in the concentration range of 0.0004 mg/mL to 0.0060 mg/mL. juniperpublishers.comjuniperpublishers.com

Precision : Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For assays of bulk this compound, an RSD of 1.0% has been reported, while for cream and ointment formulations, RSDs were approximately 1.8% and 1.3%, respectively. nih.gov United States Pharmacopeia (USP) criteria for system suitability often require an RSD of not more than 2.0% for replicate injections. drugfuture.com

Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. For an in vitro release test method, accuracy and recovery were successfully demonstrated within the validated linear range. juniperpublishers.comjuniperpublishers.com

Robustness : The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC methods, this has been confirmed against changes in flow rate, detection wavelength, and column temperature. juniperpublishers.comjuniperpublishers.com

Validation ParameterSpecification/FindingSource(s)
Specificity Method is specific and capable of resolving structurally related compounds. nih.gov
Linearity Range 0.0004 mg/mL – 0.0060 mg/mL juniperpublishers.comjuniperpublishers.com
Precision (RSD) ≤ 1.0% (Bulk Drug), ≤ 1.3% (Ointment), ≤ 1.8% (Cream) nih.gov
System Suitability (RSD) ≤ 2.0% for replicate injections drugfuture.com
Accuracy Proven within the linear range of 0.0004 mg/mL to 0.0060 mg/mL. juniperpublishers.comjuniperpublishers.com
Robustness Method is robust against changes in flow rate, wavelength, and column temperature. juniperpublishers.comjuniperpublishers.com

The use of an internal standard (IS) in quantitative chromatography is a common practice to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the results. In the HPLC analysis of this compound, several compounds have been employed as internal standards.

Isoflupredone acetate is a frequently cited internal standard for the quantitation of this compound in both bulk drug and pharmaceutical formulations like creams and ointments. nih.govdrugfuture.com Another compound used as an internal standard is p-Hydroxybenzoic acid methyl ester. glsciences.com The suitability of an internal standard is determined by its ability to be well-resolved from the analyte peak and to behave similarly during the analytical process. For instance, in an assay compliant with the Japanese Pharmacopoeia, the resolution between p-Hydroxybenzoic acid methyl ester (IS) and this compound was 22.9, which is significantly greater than the required minimum of 9. glsciences.com Furthermore, the RSD of the peak area ratio of this compound to the internal standard over six injections was a mere 0.05%, well within the acceptance criterion of ≤ 1.0%, demonstrating excellent precision. glsciences.com The USP monograph also specifies a resolution of not less than 12 between the analyte and internal standard peaks. drugfuture.com

Internal StandardApplication ContextKey Performance Metric
Isoflupredone acetate HPLC assay for cream, ointment, and bulk drug. nih.govdrugfuture.comUsed for quantitation; must be well-resolved from the analyte. nih.govdrugfuture.com
p-Hydroxybenzoic acid methyl ester HPLC analysis under Japanese Pharmacopoeia conditions. glsciences.comResolution (vs. This compound): 22.9; RSD of peak area ratio: 0.05%. glsciences.com

The identification of unknown constituents, such as impurities and degradation products, is a critical aspect of pharmaceutical analysis to ensure the safety and quality of the drug product. Workflows for qualitative analysis often involve the use of reference standards for known impurities and advanced analytical techniques to elucidate the structures of unknown ones.

For this compound, reference standards for related compounds and potential impurities are essential for method development, validation, and quality control. synzeal.com These standards are used in stability studies and for the identification of unknown impurities that may arise during manufacturing or upon storage. synzeal.com The USP monograph for this compound sets limits for impurities, specifying that no single impurity should exceed 1.0% and the total impurities should not be more than 2.0%. uspbpep.com Chromatographic purity tests are performed by injecting a concentrated solution of the active substance and measuring the peak areas of all constituents. uspbpep.com The development of stability-indicating methods often involves forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and photolysis to generate potential degradation products, which are then identified and characterized. scirp.org

Compound NameTypeApplication in Research
Diflorasone Related CompoundUsed as a reference standard in analytical methods. synzeal.com
Diflorasone 21-acetate Related CompoundUsed as a reference standard in analytical methods. synzeal.com
Diflorasone 17-Propionate 21-Tosylte Related CompoundUsed as a reference standard in analytical methods. synzeal.com

Computational and in Silico Studies of Diflorasone Diacetate

Drug-Target Interaction Prediction and Network Analysis

In silico methodologies are increasingly vital in predicting the interactions between drugs and their biological targets, offering a streamlined approach to understanding pharmacological effects and identifying new therapeutic possibilities. oup.com These computational strategies are broadly classified into ligand-based methods and docking approaches. oup.com For Diflorasone (B526067) diacetate, a synthetic glucocorticoid, these predictive models are crucial for elucidating its mechanism of action and potential new applications. nih.govnih.gov

In Silico Prediction Methods for Protein Binding

The prediction of drug-target interactions is a cornerstone of computational pharmacology, leveraging chemical, genomic, and pharmacological data to build a comprehensive interaction framework. nih.gov Methods are developed to infer unknown drug-target interactions by analyzing similarities in pharmacological effects, which are themselves predicted from the chemical structures of compounds. oup.comnih.gov This approach involves a two-step process: first, predicting potential pharmacological effects from a compound's chemical structure, and second, using this information to infer drug-target interactions through a supervised bipartite graph inference. oup.comnih.gov

Studies have shown that drug-target interactions are more closely correlated with pharmacological effect similarity than with chemical structure similarity. researchgate.net This highlights the importance of integrating diverse biological data for accurate predictions. oup.com For corticosteroids like Diflorasone diacetate, these methods can predict interactions with key protein classes such as enzymes, ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors. researchgate.net The binding of glucocorticoids to the glucocorticoid receptor (GR) is a well-established interaction, leading to the regulation of gene expression. nih.gov Computational models can further refine our understanding of this binding and predict interactions with other proteins. nih.gov

Prediction Method TypeData InputKey PrincipleApplication to this compound
Ligand-Based Chemical structure of known ligandsSimilar compounds are likely to bind to similar targets.Comparison with other corticosteroids to predict binding to anti-inflammatory targets.
Docking 3D structure of drug and target proteinSimulates the binding process to predict binding affinity and conformation.Modeling the interaction of this compound with the glucocorticoid receptor.
Integrated Framework Chemical, genomic, and pharmacological dataCombines multiple data types for more accurate prediction of drug-target networks. nih.govPredicting novel targets and understanding the broader pharmacological profile. nih.govresearchgate.net

Investigation of Chemical Space and Pharmacological Space Relationships

The relationship between a drug's chemical properties (chemical space) and its observed biological effects (pharmacological space) is a central theme in drug discovery. researchgate.net In silico analyses investigate these relationships to understand how structural modifications influence a drug's activity. researchgate.net For glucocorticoids, structural alterations are known to significantly impact their potency and efficacy. nih.gov

Research indicates that similarities in pharmacological effects are a better predictor of drug-target interactions than similarities in chemical structure alone. researchgate.net This suggests that while the chemical structure is fundamental, the emergent pharmacological properties provide a more direct link to biological targets. researchgate.net Computational methods that bridge these two spaces are therefore essential for predicting the effects of new chemical entities and for repurposing existing drugs. nih.gov A network-based computational platform, for instance, was used to screen thousands of compounds, including Diflorasone, to identify candidates for treating non-alcoholic fatty liver disease by comparing pathway-level effects. nih.gov

Prediction of Specific Target Interactions (e.g., PLA2G4A)

Computational methods have successfully predicted specific interactions for this compound. One notable prediction is its interaction with Phospholipase A2 Group IVA (PLA2G4A). oup.comnih.gov This prediction was based on the compound's resemblance to other drugs known to act on this target. oup.comnih.gov Corticosteroids are known to inhibit phospholipase A2, which is a key enzyme in the inflammatory cascade responsible for releasing arachidonic acid from cell membranes. drugbank.com The inhibition of PLA2 prevents the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com

The prediction of the this compound-PLA2G4A interaction aligns with the known anti-inflammatory mechanism of corticosteroids. oup.comnih.govdrugbank.com This serves as a validation of the in silico approach, demonstrating its ability to identify biologically relevant targets. Such predictions are crucial for hypothesis-driven experimental work to confirm these interactions and explore their therapeutic implications. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide detailed insights into the behavior of molecules at an atomic level. These techniques are instrumental in understanding the conformational properties of drugs like this compound and their interactions with biological receptors.

Geometry Optimization and Conformational Analysis (e.g., MM2, MOPAC)

The three-dimensional structure of a drug is critical to its biological activity. Geometry optimization and conformational analysis are computational techniques used to determine the most stable 3D arrangement of a molecule. rsc.org Methods like Molecular Mechanics (MM2) and semi-empirical quantum mechanics methods like MOPAC (Modified Neglect of Diatomic Overlap) are employed for this purpose. rsc.orgepdf.pub

These calculations optimize the molecule's geometry by minimizing its energy, taking into account factors like bond lengths, bond angles, and dihedral angles. rsc.org For this compound, this analysis helps to understand its preferred conformation, which is essential for how it fits into the binding pocket of its target receptors. nih.gov The CAChe™ program, for instance, utilizes MM2 and MOPAC to optimize molecular structures before further analysis. rsc.orgepdf.pub

Table of Computational Methods for Geometry Optimization:

Method Description Application
MM2 (Molecular Mechanics 2) A force-field method that models molecules as a collection of atoms held together by springs. It calculates the potential energy of a molecule based on its geometry. rsc.org Used for initial geometry optimization and to explore different conformations of this compound. rsc.org

| MOPAC (Modified Neglect of Diatomic Overlap) | A semi-empirical quantum mechanical method that simplifies the calculation of electronic structure by using experimental parameters. rsc.orgepdf.pub | Provides a more refined geometry optimization and calculates electronic properties like partial charges. rsc.orgepdf.pub |

Molecular Docking Studies of Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to model the interaction between a ligand (drug) and its protein target. nih.gov

In the context of this compound, docking studies have been performed with the human glucocorticoid receptor-ligand binding domain (GR-LBD). nih.gov These studies have shown that the size and type of substitution at the C17 position of the steroid backbone are critical for the ligand's interaction with the receptor and its subsequent biological activity. nih.gov For example, some glucocorticoid analogs with bulky C17 substitutions were unable to dock into the GR-LBD binding pocket, suggesting they may act as inhibitors. nih.gov Such in silico docking results can guide the selection of compounds for further in vivo testing. nih.gov These computational models provide a structural basis for understanding the structure-activity relationships of glucocorticoids and assist in the rational design of new, more effective analogs. nih.gov

Enhanced Sampling Molecular Dynamics Simulations for Conformational States

Molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules at an atomic level. biorxiv.orgbiorxiv.org However, standard MD simulations are often limited by timescales, which can prevent the comprehensive exploration of all biologically relevant conformational states of a molecule. biorxiv.orgbiorxiv.orgnih.gov This is particularly true for systems with rough energy landscapes featuring numerous local minima separated by high energy barriers. nih.gov

To overcome these limitations, enhanced sampling techniques have been developed to accelerate the exploration of a molecule's conformational space. nih.govmdpi.com Methods such as Replica-Exchange Molecular Dynamics (REMD), metadynamics, and simulated annealing are employed to study a wide range of biological systems, from small molecules to large protein complexes. nih.govmdpi.com These methods work by modifying the potential energy surface or using multiple parallel simulations at different temperatures to encourage the system to overcome energy barriers more quickly, allowing for the observation of rare but functionally important conformational changes. nih.govmdpi.com For instance, biasing the simulation along true reaction coordinates has been shown to accelerate conformational changes by many orders of magnitude. nih.gov

While these enhanced sampling methods are indispensable for studying biomolecules like proteins and peptides, specific studies detailing the application of enhanced sampling molecular dynamics simulations to investigate the distinct conformational states of this compound are not prominently featured in the reviewed literature. nih.govmdpi.comnih.gov The application of such methods could, however, provide significant insights into its flexibility, receptor-binding poses, and the energetic landscape governing its activity.

Structure-Activity Relationship (SAR) and Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com Cheminformatics provides the computational tools to analyze these relationships on a large scale.

Identifying the specific molecular fragments, or substructures, that are responsible for a compound's activity is a key goal of SAR. nih.gov For corticosteroids, including this compound, halogenation is a common structural feature. However, in a machine learning analysis of blood-brain barrier (BBB) penetration, the halogen atoms of most corticosteroids were not highlighted as a key substructure for this specific activity, indicating other features may be more influential. nih.gov In the case of cortisuzol, another corticosteroid, an oxygen-containing substructure was identified as important for its BBB permeation. nih.gov

General SAR studies on other classes of molecules have shown that the presence and position of electron-withdrawing or electron-donating groups on a core scaffold can significantly impact biological activity. rsc.org For example, in a series of novel insecticides, compounds with electron-withdrawing groups on a benzene (B151609) ring demonstrated superior insecticidal activity. rsc.org The primary mechanism of action for glucocorticoids like this compound involves the suppression of T-cell activation and cytokine production. researchgate.net Studies have shown they achieve this without significantly affecting proximal T-cell receptor signaling, pointing towards a more downstream molecular mechanism. researchgate.net

Machine learning (ML) models are increasingly used to predict the properties of chemical compounds, moving beyond traditional quantitative structure-property relationships (QSPR). nih.gov These sophisticated algorithms, including Random Forest (RF), Deep Learning, and Support Vector Machines (SVM), can model complex, non-linear relationships between a molecule's structure and its activities. nih.gov this compound has been included as part of datasets used to train and test such models for various endpoints.

For example, machine learning models have been developed to predict a compound's ability to cross the blood-brain barrier, a critical property for neurologically active drugs. nih.gov In other research, a Random Forest regression model was trained on a large dataset including this compound to predict aqueous solubility (log S₀), a crucial parameter in drug development. semanticscholar.orgresearchgate.net Furthermore, stacked ensemble learning frameworks have utilized data on this compound to predict potential drug-drug interactions. liomicslab.cn

Table 1: Machine Learning Models and Predicted Properties for this compound
Predicted PropertyMachine Learning Model(s)Dataset/Study ContextFinding Related to this compoundReference
Blood-Brain Barrier (BBB) PenetrationDeep Residual Network (DRN), Random Forest (RF), Extra Trees (ET)Identification of substructures facilitating passive transport across the BBB.This compound was included as one of many corticosteroids in the dataset. The model did not highlight its halogen atoms as key for BBB permeation. nih.gov
Aqueous Intrinsic Solubility (log S₀)Random Forest RegressionTraining a model with the Wiki-pS0 database to predict solubility.The experimental log S₀ for this compound was listed as -4.82. The model's prediction was -4.47. semanticscholar.orgresearchgate.net
Drug CombinationsStacked Ensemble Learning (Random Forest, SVM, XGBoost, Logistic Regression)Predicting interactions between various drug categories using structural information from SMILES.This compound was listed in a table of predicted drug combinations with a score of 0.685079472 when paired with OSIP-486824. liomicslab.cn

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as descriptors. nih.govmdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov A typical QSAR model is built using a "training set" of molecules with known activities and is then validated using a "test set". frontiersin.org

For topical corticosteroids like this compound, a key measure of anti-inflammatory potency is the vasoconstrictor assay. rxlist.compfizer.comnih.gov There is evidence of a recognizable correlation between this vasoconstrictor potency and the therapeutic efficacy of the corticosteroid in humans. rxlist.compfizer.com This correlation provides a valid endpoint for QSAR studies. In such a study, the vasoconstrictor activity (the "A" in QSAR) would be the dependent variable.

The "S" (Structure) would be represented by various molecular descriptors calculated for each corticosteroid. These can include:

Topological descriptors: Related to atom connectivity and molecular shape. mdpi.com

Electronic descriptors: Such as partial atomic charges, dipole moments, and frontier orbital energies (HOMO/LUMO). researchgate.net

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity. mdpi.com

Statistical methods, such as multilinear regression or machine learning algorithms, are then used to generate a model linking the descriptors to the activity. rsc.org While the principles of QSAR are well-established and directly applicable, specific QSAR models developed for this compound were not identified in the reviewed search results.

Prediction of Biological Properties and Molecular Interactions

Computational chemistry provides methods to predict the electronic spectra and elucidate the reaction mechanisms of molecules, which can be invaluable for understanding their properties and interactions. rsc.org This is particularly useful for studying compounds or reaction intermediates that are difficult to isolate and purify for experimental analysis. rsc.org

The process typically involves several computational steps:

Structure Optimization: A 3D structure of the molecule of interest (e.g., this compound) is constructed using a molecular editor. This structure is then optimized to find its lowest energy conformation using methods like molecular mechanics (e.g., MM2) or semi-empirical quantum mechanics (e.g., PM3, AM1). rsc.org

Electronic Spectra Calculation: Once the geometry is optimized, specialized computational programs are used to predict the electronic absorption spectrum. For instance, the ZINDO (INDO/1) method can be used to calculate the maximum absorption wavelength (λmax) and transition dipole moments. rsc.org While absolute spectral values may not be perfectly accurate, the relative values and wavelength differences between related compounds can provide significant insights. rsc.org

Reaction Mechanism Study: Computational chemistry can be used to model reaction pathways. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and mechanism can be explored. For example, analysis of changes in atomic partial charges during a simulated reaction can correlate with chemiluminescence intensity and even toxicity. rsc.org

Although specific studies applying these predictive methods to the electronic spectra or reaction mechanisms of this compound are not detailed in the search results, these computational approaches represent the standard in silico methodology for such investigations. rsc.org

In Silico Solubility Prediction in Research Contexts

Various machine learning and regression-based models have been employed to predict the intrinsic aqueous solubility (logS) of this compound. These predictions are often benchmarked against experimental values in research contexts, such as the "Solubility Challenge," to refine and validate the predictive power of computational methods. acs.orgnih.gov

One prominent study utilized a Random Forest Regression (RFR) model trained with the Wiki-pS0 database, which contains a large collection of curated intrinsic solubility data for druglike molecules. nih.govresearchgate.net This model, along with others like the Abraham solvation equation (ABSOLV) and Yalkowsky's general solubility equation (GSE), provides a framework for comparing different predictive approaches. nih.gov In a comparative analysis, different machine learning predictors, including Extra Trees, Random Forest, and Bagging classifiers, were used to predict the solubility of compounds from the Solubility Challenge test set. nih.gov The consensus prediction, derived from the median of these models, offers a more robust estimate. nih.gov

The experimental intrinsic solubility (logS) for this compound is reported to be -4.82. acs.orgnih.govnih.gov Computational models have yielded predictions that vary in their proximity to this experimental value, highlighting the ongoing refinement of in silico tools. For instance, predictions for this compound have ranged from -3.17 to -4.98 depending on the specific algorithm and training set used. nih.govnih.gov

Table 1: Comparison of Predicted and Experimental Aqueous Solubility (logS) of this compound

Prediction Model/Method Predicted logS Value Experimental logS Value Reference
Random Forest Regression (RFR) with Wiki-pS0 -4.47 -4.82 nih.gov
Abraham Solvation Equation (ABSOLV) -4.20 -4.82 nih.gov
Yalkowsky's General Solubility Equation (GSE) -4.98 -4.82 nih.gov
Extra Trees -3.69 -4.82 nih.gov
Random Forest -3.37 -4.82 nih.gov
Bagging Predictor -3.17 -4.82 nih.gov

Prediction of Blood-Brain Barrier Penetration Relevant Substructures

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS) and for peripheral drugs where CNS side effects must be avoided. nih.govnih.gov In silico models are increasingly used to predict BBB permeability based on a molecule's structural characteristics, offering an early screening method in drug discovery. nih.govnih.govarxiv.org These predictive models often employ machine learning algorithms trained on large datasets of compounds with known BBB penetration properties. nih.govnih.gov

A recent study utilized machine learning models—specifically Deep Residual Network (DRN), Random Forest (RF), and Extra Trees (ET)—to classify compounds based on their ability to penetrate the BBB. nih.govacs.org To enhance the interpretability of these models, the Local Interpretable Model-agnostic Explanations (LIME) method was applied. LIME identifies the key molecular substructures that the model weighs most heavily in making its prediction. nih.govacs.org

Table 2: Summary of In Silico BBB Penetration Findings for Corticosteroids

Compound Group Example Compounds Predicted to Penetrate BBB? Substructures Highlighted by LIME for Penetration Reference
Halogenated Corticosteroids This compound, Betamethasone (B1666872) dipropionate, Fluocinolone (B42009) acetonide Yes Halogen atoms were generally not highlighted as the primary reason for permeation. Other substructures, likely oxygen-containing, are implicated. nih.govacs.org

Formulation Science for Research Delivery Systems of Diflorasone Diacetate

Research on Delivery System Characterization and Analysis

The development of effective topical delivery systems for diflorasone (B526067) diacetate is a key area of research. This involves creating stable and well-characterized formulations to ensure consistent and reproducible results in research settings.

Development of Research Formulations (e.g., Cream, Ointment Bases)

Diflorasone diacetate is most commonly formulated as a 0.05% cream or ointment for research and clinical use. vulcanchem.com The development of these formulations involves the careful selection of excipients to create a stable and effective delivery vehicle.

For instance, a cream vehicle containing 15% propylene (B89431) glycol was developed for therapeutic evaluation based on vasoconstrictor assay results. researchgate.netresearchgate.netnih.gov Ointment bases for this compound often consist of components like glyceryl monostearate, propylene glycol, and white petrolatum. vulcanchem.com Research has also explored the development of lotion formulations. google.com

The composition of a typical research ointment formulation might include:

Active Pharmaceutical Ingredient: this compound

Softener: Propylene Glycol

Emulsifier: Glycerol

Ointment Base: Vaseline juniperpublishers.com

Table 1: Examples of Research Formulation Components for this compound

Formulation TypeKey ExcipientsPurpose of Excipients
CreamPropylene Glycol (15%)Vehicle, penetration enhancer
OintmentGlyceryl monostearate, Propylene Glycol, White PetrolatumOintment base, softener
LotionDicarboxylic acid esters, Monocarboxylic acid estersLiquid oil component

This table is generated based on data from multiple sources. vulcanchem.comresearchgate.netresearchgate.netnih.govgoogle.com

Analytical Methods for Characterizing Formulation Components

A variety of analytical techniques are employed to characterize the components of this compound formulations and to assess their quality. High-Performance Liquid Chromatography (HPLC) is a primary method used for the determination of active ingredients, impurities, and degradants in pharmaceutical formulations. researchgate.net It can be used alone or in conjunction with mass spectrometry (LC-MS/MS) for more detailed analysis. researchgate.netijpsonline.com

Other analytical methods reported in the literature for the analysis of this compound and its formulations include:

Electrophoresis

Spectrophotometry

Voltammetry

Chemiluminescence

Radioimmunoassay researchgate.net

For the solid-state characterization of this compound, techniques such as X-ray powder diffraction (XRPD), Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ¹⁹F, and ¹H), and Differential Scanning Calorimetry (DSC) are utilized. researchgate.net These methods are crucial for studying polymorphs and solvates of the drug substance. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) has also emerged as a powerful tool for the structural characterization of drugs like this compound. This technique can differentiate between isobaric structural isomers, which can be challenging for traditional LC-MS methods. For example, IM-MS can distinguish between fluocinonide (B1672898) and this compound, which have the same mass. acs.org

Table 2: Analytical Techniques for this compound Formulation Characterization

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Quantification of active ingredient and impurities
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identification and quantification of components
X-ray Powder Diffraction (XRPD)Solid-state characterization, polymorphism studies
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation, characterization of polymorphs
Differential Scanning Calorimetry (DSC)Thermal analysis, characterization of polymorphs
Ion Mobility-Mass Spectrometry (IM-MS)Structural characterization, differentiation of isomers

This table is generated based on data from multiple sources. researchgate.netijpsonline.comacs.org

Research into Physical and Chemical Stability of Formulations

Ensuring the physical and chemical stability of this compound formulations is critical for their reliability in research. Stability studies evaluate how the quality of the drug product varies with time under the influence of environmental factors such as temperature and humidity.

Evaluation of Compound Stability in Various Research Media

The stability of this compound has been evaluated in various research media and storage conditions. researchgate.net this compound is known to be insoluble in water, soluble in methanol (B129727) and acetone, and sparingly soluble in ethyl acetate (B1210297). pharmacylibrary.com

Stability studies for this compound ointment (0.05%) have been conducted under accelerated and room temperature conditions. For example, satisfactory stability data has been reported for 3 months at 40°C/75% relative humidity (RH) and for 18 months at 25°C/60% RH for the product packaged in 15g, 30g, and 60g tubes. fda.gov

In one study, the compatibility of tazarotene (B1682939) 0.05% gel with this compound 0.05% cream and ointment was evaluated. pharmacylibrary.com The mixtures were stored at 30°C for two weeks, and HPLC analysis showed that both tazarotene and this compound exhibited less than 10% loss during this period, indicating good chemical stability in this combination. pharmacylibrary.com

The stability of a lotion formulation of a corticosteroid was assessed over a period of 6 months at 5°C. The results, as shown in the table below, indicated good physical and chemical stability.

Table 3: Stability Data for a Corticosteroid Lotion Formulation

TimeConditionDescriptionpHViscosity (cps)HP Content (% of labeled amount)
0 monthsInitialWhite to off-White Lotion5.110,83399.4
6 months5° CWhite to off-White Lotion---

This table is based on data from a study on a corticosteroid lotion formulation. google.com Note that specific viscosity and HP content at 6 months were not provided in the source.

Future Directions and Emerging Research Avenues for Diflorasone Diacetate

Novel Mechanistic Insights

While the primary anti-inflammatory mechanism of diflorasone (B526067) diacetate is understood to be its action as a glucocorticoid receptor (GR) agonist, recent research is delving into more specific and novel molecular pathways. drugbank.compatsnap.com The traditional model posits that the activated GR complex translocates to the nucleus to modulate gene expression, leading to the suppression of pro-inflammatory mediators. patsnap.com This includes inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes by inducing phospholipase A2 inhibitory proteins, known as lipocortins. drugbank.compatsnap.com

Emerging research is providing a more detailed picture of its immunosuppressive effects, particularly on T-cell mediated inflammation. researchgate.net A key area of investigation is the impact on cytokine signaling pathways. Studies have shown that glucocorticoids, including diflorasone, can downregulate the expression of crucial pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.com

A significant recent finding is the rapid suppression of the Janus kinase (Jak)/signal transducer and activator of transcription (STAT) pathway, which is critical for T-cell function. researchgate.net Research on human primary T cells has revealed that glucocorticoids strongly inhibit the activation of the IL-2/IL-2R signaling axis within hours. researchgate.netnih.gov This action impairs the upregulation of the IL-2 receptor, ultimately halting T-cell proliferation. researchgate.netnih.gov Notably, this research also suggests that diflorasone does not significantly affect early T-cell receptor (TCR) signaling events, such as the phosphorylation of key proteins like Lck and ZAP70, which challenges earlier hypotheses about the non-genomic actions of some corticosteroids. nih.gov This refined understanding points towards a more selective and rapid genomic mechanism of immunosuppression. nih.gov

Table 1: Investigated Mechanistic Pathways of Diflorasone Diacetate

Mechanistic Target Effect Research Finding
Glucocorticoid Receptor (GR) Agonist Binds to cytoplasmic GR, forming a complex that translocates to the nucleus to modulate gene expression. patsnap.com
Phospholipase A2 Inhibition Induces the synthesis of lipocortins, which inhibit phospholipase A2, blocking the production of prostaglandins and leukotrienes. drugbank.com
Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Downregulation Reduces the expression of key cytokines involved in perpetuating inflammatory responses. patsnap.com
IL-2/IL-2R Signaling Axis Rapid Suppression Strongly and rapidly suppresses the Jak/STAT pathway by inhibiting IL-2 production and IL-2R upregulation, leading to the abrogation of T-cell proliferation. researchgate.netnih.gov
Early T-Cell Receptor (TCR) Signaling No Significant Inhibition Does not appear to inhibit the initial phosphorylation events in the TCR signaling cascade. nih.gov

Advancements in Preclinical Modeling

The development of more sophisticated preclinical models is crucial for translating mechanistic insights into therapeutic advancements. Historically, vasoconstrictor assays in healthy volunteers and various animal models have been used to assess the potency and anti-inflammatory effects of topical corticosteroids. researchgate.net

Current research is moving towards more complex and disease-relevant models. For instance, different murine models of dermatitis are used to study the compound's effect on specific inflammatory chemokines. However, these can yield contradictory results; for example, this compound was found to reduce Thymus and Activation-Regulated Chemokine (TARC) in a DNCB-induced dermatitis model but increase it in a TDI-induced model. Such discrepancies highlight the need for careful model validation and further mechanistic studies within these systems, potentially using genetic knockout models to isolate the effects of specific molecules.

A significant area of advancement is the use of novel drug delivery systems in preclinical settings. To overcome the barrier of the stratum corneum and enhance drug delivery, researchers are exploring nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). researchgate.netmdpi.com Preclinical models for conditions like psoriasis are being used to evaluate the efficacy of these nanoformulations in improving skin penetration and deposition while minimizing systemic absorption. mdpi.com These models allow for detailed assessment of drug retention in the epidermis and dermis. mdpi.com

Furthermore, there is an ongoing need for long-term preclinical studies, as such animal studies to evaluate the carcinogenic potential or effects on fertility of this compound have not been performed. rxlist.comwikipedia.org

Innovative Analytical and Computational Approaches

Innovations in analytical chemistry and computational methods are providing unprecedented detail about this compound's properties and interactions. High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying the compound in pharmaceutical formulations, with established protocols for mobile phase composition and UV detection.

Advanced analytical techniques are being employed to characterize the solid-state properties of this compound. Research has identified several polymorphic forms, including an anhydrous form (DD1), a monohydrated phase (DDW), and other anhydrous polymorphs (DD2, DD3) that appear at different temperatures. researchgate.net The characterization of these polymorphs has been achieved using a combination of powder X-ray diffraction (PXRD), thermo-analytical methods like differential scanning calorimetry (DSC), and various forms of Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ¹⁹F, and ¹H NMR). researchgate.net Understanding these different physical forms is critical for formulation stability and bioavailability.

Computational approaches are becoming increasingly valuable for interpreting complex biological data. For example, in cases of contradictory findings from different preclinical models, computational modeling of signaling pathways (such as NF-κB vs. AP-1) can help elucidate the context-dependent mechanisms of action. Statistical methods like linear discriminant analysis are part of a broader toolkit being used in polypharmacology to profile drug-target interactions and predict off-target effects. malnalab.hu As datasets from genomics, proteomics, and other 'omics' fields grow, computational analysis will be essential for identifying new targets and pathways for this compound and for designing future studies.

Table 2: Analytical and Computational Methods in this compound Research

Method Type Specific Technique Application
Analytical High-Performance Liquid Chromatography (HPLC) Quantification of this compound in pharmaceutical formulations.
Analytical Powder X-ray Diffraction (PXRD) Determination of the crystal structures of different polymorphic forms (DD1, DD2, DDW, DD3). researchgate.net
Analytical Differential Scanning Calorimetry (DSC) Characterization of the thermal behavior and phase transitions of polymorphs. researchgate.net
Analytical Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization and differentiation of polymorphs and solvates. researchgate.net
Computational Mechanistic Pathway Modeling Resolving contradictory data from preclinical models by simulating signaling pathways (e.g., NF-κB, AP-1).
Computational Statistical Analysis (e.g., Linear Discriminant Analysis) A tool within polypharmacology to analyze and predict drug-receptor interaction profiles. malnalab.hu

Q & A

What are the molecular mechanisms underlying the anti-inflammatory effects of diflorasone diacetate, and how do they differ from other glucocorticoids?

Answer:
this compound exerts its anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRs). The receptor-ligand complex translocates to the nucleus, modulating gene expression via glucocorticoid response elements (GREs). Key actions include:

  • Gene activation : Upregulation of anti-inflammatory mediators like IκB, which inhibits NF-κB signaling .
  • Gene repression : Suppression of pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6) and inhibition of cytotoxic T-lymphocyte activation .
    Its fluorinated structure at positions 6α and 9α enhances receptor-binding affinity and metabolic stability compared to non-fluorinated corticosteroids, contributing to prolonged efficacy .

What validated HPLC methods are recommended for quantifying this compound in pharmaceutical formulations?

Answer:
A validated reverse-phase HPLC method includes:

  • Mobile phase : Acetonitrile:water (50:50 v/v) under isocratic flow (1.0 mL/min) .
  • Detection : UV at 254 nm, with column temperature maintained at 25°C .
  • Validation parameters : Specificity, linearity (0.0004–0.0060 mg/mL), precision (RSD <2%), and robustness against flow rate/wavelength variations .
    For impurity profiling, a method using water-saturated butyl chloride/dichloromethane/acetic acid/tetrahydrofuran (350:125:15:10) as the mobile phase achieves resolution ≥12 between analytes and internal standards (e.g., isolupredone acetate) .

How can researchers optimize in vitro release testing (IVRT) for hydrophobic this compound ointments?

Answer:
Key considerations for IVRT optimization:

  • Receptor medium : Phosphate buffer (pH 5.8):ethanol (50:50 v/v) maximizes cumulative drug release (~24% at 24 hours) by enhancing solubility .
  • Membrane selection : Use inert, highly permeable membranes (e.g., cellulose-based) to minimize diffusion resistance while separating the ointment from the receptor phase .
  • Validation : Ensure method robustness by testing variables like membrane batch variability and temperature fluctuations .

How should contradictory data on this compound’s modulation of TARC (thymus and activation-regulated chemokine) in different dermatitis models be interpreted?

Answer:
In DNCB-induced dermatitis, this compound suppresses TARC, aligning with its anti-inflammatory role. However, in TDI-treated models, it paradoxically increases TARC. This discrepancy may arise from:

  • Model-specific immune pathways : TDI primarily activates Th2/innate immunity, whereas DNCB triggers Th1/adaptive responses .
  • Dose-dependent effects : High glucocorticoid concentrations may exhibit pro-inflammatory effects via non-genomic pathways .
    Researchers should validate findings across multiple models and assess dose-response relationships to resolve contradictions .

What critical steps ensure stereochemical purity during the synthesis of this compound?

Answer:
The synthesis involves:

  • Key intermediates : 2,3-dichloro-5,6-dicyano-1,4-benzoquinone for introducing fluorine groups at 6α and 9α positions .
  • Stereochemical control : Use chiral catalysts or enantioselective reagents to preserve the 11β-hydroxy and 16β-methyl configurations critical for GR binding .
  • Quality checks : Monitor intermediates via chiral HPLC or X-ray crystallography to confirm stereochemical integrity .

How does this compound’s percutaneous absorption profile vary across species, and what implications does this have for translational research?

Answer:

  • Species differences : In rats, absorption is rapid but incomplete due to thicker stratum corneum, whereas monkeys and humans show slower, more sustained absorption .
  • Experimental design : Use human skin equivalents or Franz diffusion cells with human epidermis for preclinical studies to improve translational relevance .
  • Ethanol enhancement : Ethanol in receptor media mimics clinical use with occlusive dressings, improving bioavailability predictions .

What strategies mitigate analytical challenges in detecting this compound degradation products?

Answer:

  • Forced degradation studies : Expose the drug to heat, light, and hydrolysis to identify labile sites (e.g., acetate ester hydrolysis at C17/C21) .
  • LC-MS/MS : Use high-resolution mass spectrometry to characterize degradation products, such as diflorasone (parent steroid) and acetic acid derivatives .
  • Stability-indicating methods : Validate HPLC conditions to resolve degradation peaks from the main analyte, ensuring specificity under stressed conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.